molecular formula C15H23O3P B3821147 Ethyl 3-di(propan-2-yl)phosphorylbenzoate

Ethyl 3-di(propan-2-yl)phosphorylbenzoate

Cat. No.: B3821147
M. Wt: 282.31 g/mol
InChI Key: UMELKIKCVGWPDA-UHFFFAOYSA-N
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Description

Ethyl 3-di(propan-2-yl)phosphorylbenzoate is an organic compound that belongs to the class of phosphonate esters This compound is characterized by the presence of a phosphoryl group attached to a benzoate moiety, with ethyl and di(propan-2-yl) groups as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-di(propan-2-yl)phosphorylbenzoate typically involves the reaction of a benzoic acid derivative with a phosphorylating agent. One common method is the reaction of 3-di(propan-2-yl)phosphorylbenzoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-di(propan-2-yl)phosphorylbenzoate undergoes various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphoryl group to phosphine derivatives.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Ethyl 3-di(propan-2-yl)phosphorylbenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with phosphorylating enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-di(propan-2-yl)phosphorylbenzoate involves its interaction with specific molecular targets, such as enzymes that catalyze phosphorylation reactions. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from accessing the catalytic site. This inhibition can modulate various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl di(propan-2-yl)phosphonate: Similar structure but lacks the benzoate moiety.

    Diethyl phosphonate: Contains two ethyl groups instead of di(propan-2-yl) groups.

    Methyl 3-di(propan-2-yl)phosphorylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the combination of its phosphoryl and benzoate groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-di(propan-2-yl)phosphorylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23O3P/c1-6-18-15(16)13-8-7-9-14(10-13)19(17,11(2)3)12(4)5/h7-12H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMELKIKCVGWPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)P(=O)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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